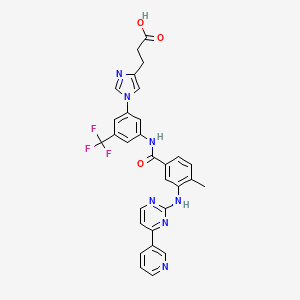Nilotinib Acid
CAS No.:
Cat. No.: VC16676261
Molecular Formula: C30H24F3N7O3
Molecular Weight: 587.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C30H24F3N7O3 |
|---|---|
| Molecular Weight | 587.6 g/mol |
| IUPAC Name | 3-[1-[3-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoyl]amino]-5-(trifluoromethyl)phenyl]imidazol-4-yl]propanoic acid |
| Standard InChI | InChI=1S/C30H24F3N7O3/c1-18-4-5-19(11-26(18)39-29-35-10-8-25(38-29)20-3-2-9-34-15-20)28(43)37-23-12-21(30(31,32)33)13-24(14-23)40-16-22(36-17-40)6-7-27(41)42/h2-5,8-17H,6-7H2,1H3,(H,37,43)(H,41,42)(H,35,38,39) |
| Standard InChI Key | TYHVWEGAKNCVGR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)CCC(=O)O)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Introduction
Chemical Identity and Structural Properties
Nilotinib acid is a benzoic acid derivative characterized by a pyridinyl-pyrimidinyl amino group at the 3-position and a methyl substituent at the 4-position of the benzene ring. Its molecular formula is CHNO, with a molecular weight of 327.32 g/mol . The compound’s structure is integral to its function as a precursor in nilotinib synthesis, where it undergoes amidation with 5-trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline to form the final drug molecule .
Table 1: Key Molecular Properties of Nilotinib Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 327.32 g/mol | |
| CAS Number | 641569-94-0 | |
| Key Functional Groups | Carboxylic acid, pyrimidine |
The stereochemical configuration of nilotinib acid’s intermediates, such as its D-tartrate salt (PubChem CID: 166451396), influences the pharmacokinetic profile of nilotinib by enhancing solubility and bioavailability .
Synthesis and Manufacturing
The synthesis of nilotinib acid involves multi-step organic reactions, as detailed in patents and peer-reviewed studies. A landmark method reported by Ueda et al. (2012) utilizes palladium-catalyzed arylation to achieve high regioselectivity in imidazole functionalization, a step critical for ensuring the purity of nilotinib acid .
Key Synthetic Steps:
-
Formation of the Benzoic Acid Core: Ethyl 3-amino-4-methylbenzoate reacts with cyanamide under acidic conditions to yield a guanidine intermediate, which is subsequently coupled with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one to form the pyrimidine ring .
-
Hydrolysis to Nilotinib Acid: The ethyl ester intermediate undergoes alkaline hydrolysis to produce the free carboxylic acid, achieving a yield of 94% .
Table 2: Optimization of Nilotinib Acid Synthesis
| Parameter | Condition | Yield/Purity | Source |
|---|---|---|---|
| Coupling Reagent | Thionyl chloride | 92% | |
| Solvent System | N-methylpyrrolidone (NMP) | 99.84% purity | |
| Catalytic System | Pd(OAc), Xantphos | 94% yield |
Patents highlight the importance of minimizing impurities such as unreacted benzoic acid (<0.03%) to meet pharmaceutical standards .
Pharmacological and Clinical Relevance
Nilotinib acid’s derivative, nilotinib, is a second-generation Bcr-Abl tyrosine kinase inhibitor with 10–30-fold greater potency than imatinib . Clinical trials demonstrate its efficacy in CML treatment, particularly in cases resistant to imatinib therapy.
Mechanism of Action
Nilotinib competitively inhibits ATP binding to the Bcr-Abl kinase domain, preventing autophosphorylation and downstream signaling. Structural studies confirm that the benzoic acid moiety in nilotinib acid contributes to hydrophobic interactions within the kinase active site, enhancing binding affinity .
Clinical Trial Insights
A phase 2 randomized trial (n=75) evaluated nilotinib’s safety and biomarker modulation in Parkinson’s disease, revealing:
-
Cerebrospinal Fluid Penetration: Nilotinib was detectable in CSF at concentrations sufficient to inhibit Abl kinase activity .
-
Biomarker Changes: Reduced levels of α-synuclein oligomers (-25%, p<0.01) and tau phosphorylation (-18%, p<0.05) were observed in the 300 mg cohort .
-
Adverse Events: QTc prolongation (8% incidence) and hepatotoxicity (6%) necessitated dose adjustments .
Table 3: Pharmacokinetic Profile of Nilotinib (Derived from Acid Intermediate)
| Parameter | Value | Source |
|---|---|---|
| Bioavailability | 82% | |
| Plasma Half-Life | 17 hours | |
| Protein Binding | 98% (albumin) | |
| Metabolism | CYP3A4-mediated oxidation |
Analytical Characterization
Quality control of nilotinib acid relies on advanced chromatographic and spectroscopic methods:
-
HPLC: Reverse-phase HPLC with UV detection (λ=254 nm) achieves baseline separation of nilotinib acid from synthetic byproducts .
-
X-ray Diffraction (XRD): Polymorphic forms of nilotinib salts (e.g., hydrochloride monohydrate) are characterized by distinct XRD peaks at 7.4°, 11.6°, and 24.1° 2θ .
Regulatory and Industrial Considerations
Nilotinib acid is manufactured under Good Manufacturing Practice (GMP) guidelines to ensure batch consistency. Patent disputes, such as those involving crystalline forms of nilotinib hydrochloride, underscore the importance of process optimization in avoiding intellectual property conflicts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume